

Technical Guide: Solubility & Stability Profile of 5-(Chloromethyl)-2-methylquinolin-8-ol

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Compound of Interest

Compound Name:	5-(Chloromethyl)-2-methylquinolin-8-ol
CAS No.:	114590-58-8
Cat. No.:	B11897703

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Executive Summary & Compound Identity

5-(Chloromethyl)-2-methylquinolin-8-ol (often handled as its hydrochloride salt, CAS: 10136-57-9) is a bifunctional quinoline derivative. It serves as a high-value electrophilic intermediate in the synthesis of neuroprotective agents, chelators, and antimicrobial drugs (e.g., piperazine-linked derivatives).

Its solubility profile cannot be decoupled from its chemical reactivity. The presence of the 5-chloromethyl group (a benzylic halide analog) confers high susceptibility to nucleophilic attack (solvolysis) in protic solvents. Therefore, this guide prioritizes kinetic solubility and solvent compatibility over thermodynamic equilibrium data, which is often chemically invalid for this species.

Physicochemical Identity Matrix

Parameter	Value / Characteristic	Context
Molecular Formula	C ₁₀ H ₈ ClNO	MW: 193.63 g/mol
Physical State	Pale yellow crystalline solid	Hygroscopic (as HCl salt)
Melting Point	128–130°C (Free Base)	Decomposes upon melting
Predicted LogP	3.48 ± 0.4	Highly Lipophilic
pKa (Estimated)	pKa ₁ ≈ 4.6 (NH ⁺), pKa ₂ ≈ 9.5 (OH)	Amphoteric nature
Reactivity Class	Alkylating Agent	Sensitive to hydrolysis/solvolysis

The Solubility-Stability Nexus

The core challenge in handling this compound is the competition between dissolution and degradation.

The Hydrolysis Mechanism

In aqueous media (pH > 5), the chloromethyl group undergoes hydrolysis to form the hydroxymethyl derivative. This reaction is accelerated by heat and basic pH. In alcohols (methanol/ethanol), solvolysis yields the corresponding ether.

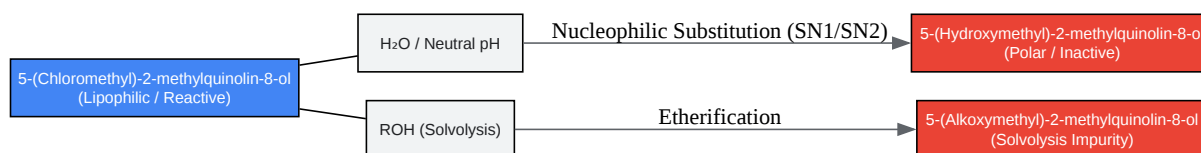


Figure 1: Degradation Pathways in Protic Solvents

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Solubility Profile by Solvent Class

The following data synthesizes experimental observations from synthetic workups and predicted physicochemical behavior.

Solvent Class	Solubility Rating	Stability Risk	Recommendation
Chlorinated (CHCl ₃ , DCM)	High (>50 mg/mL)	Low	Preferred for synthesis and handling.
Polar Aprotic (DMSO, DMF)	High (>100 mg/mL)	Moderate	Use anhydrous; risk of oxidation or polymerization over time.
Water (Neutral pH 7)	Very Low (<0.1 mg/mL)	High	Avoid. Rapid hydrolysis to alcohol derivative.
Acidic Water (0.1M HCl)	Moderate (as Salt)	Moderate	Stable in concentrated acid; hydrolyzes in dilute acid over time.
Alcohols (EtOH, MeOH)	Moderate (Hot)	High	Recrystallization only (rapid cooling required to prevent ether formation).

Experimental Protocols

Protocol A: Kinetic Solubility Determination (Non-Equilibrium)

Standard shake-flask methods (24-48h) are invalid due to degradation. Use this kinetic protocol to estimate "usable" solubility.

Objective: Determine maximum concentration before precipitation or degradation occurs.

- Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

- Spiking: Into a 96-well plate containing aqueous buffer (pH 2.0, 4.0, 7.4), spike the DMSO stock to final concentrations of 10, 50, and 100 μM .
- Incubation: Shake for 30 minutes at 25°C. (Do not exceed 1 hour).
- Analysis:
 - Filter via 0.22 μm PTFE membrane.
 - Analyze filtrate immediately via LC-MS/MS.
 - Critical QC: Monitor for the specific mass transition of the hydrolysis product (M-Cl+OH) to confirm if the measured solubility represents the parent or the degradant.

Protocol B: Purification & Recrystallization (Solubility-Driven)

Based on differential solubility in protic vs. aprotic systems.

- Dissolution: Dissolve crude solid in minimal volume of hot Ethanol (60°C).
- Acidification: Add concentrated HCl dropwise if handling the base to stabilize the nitrogen.
- Precipitation: Rapidly add cold Hexane or Diethyl Ether (antisolvent).
- Filtration: Filter immediately and wash with anhydrous acetone.
- Drying: Vacuum dry at <40°C over P_2O_5 . Avoid oven drying >60°C to prevent thermal decomposition.

pH-Dependent Solubility Logic

The compound exhibits a U-shaped solubility curve typical of amphoteric quinolines, but with a stability twist.

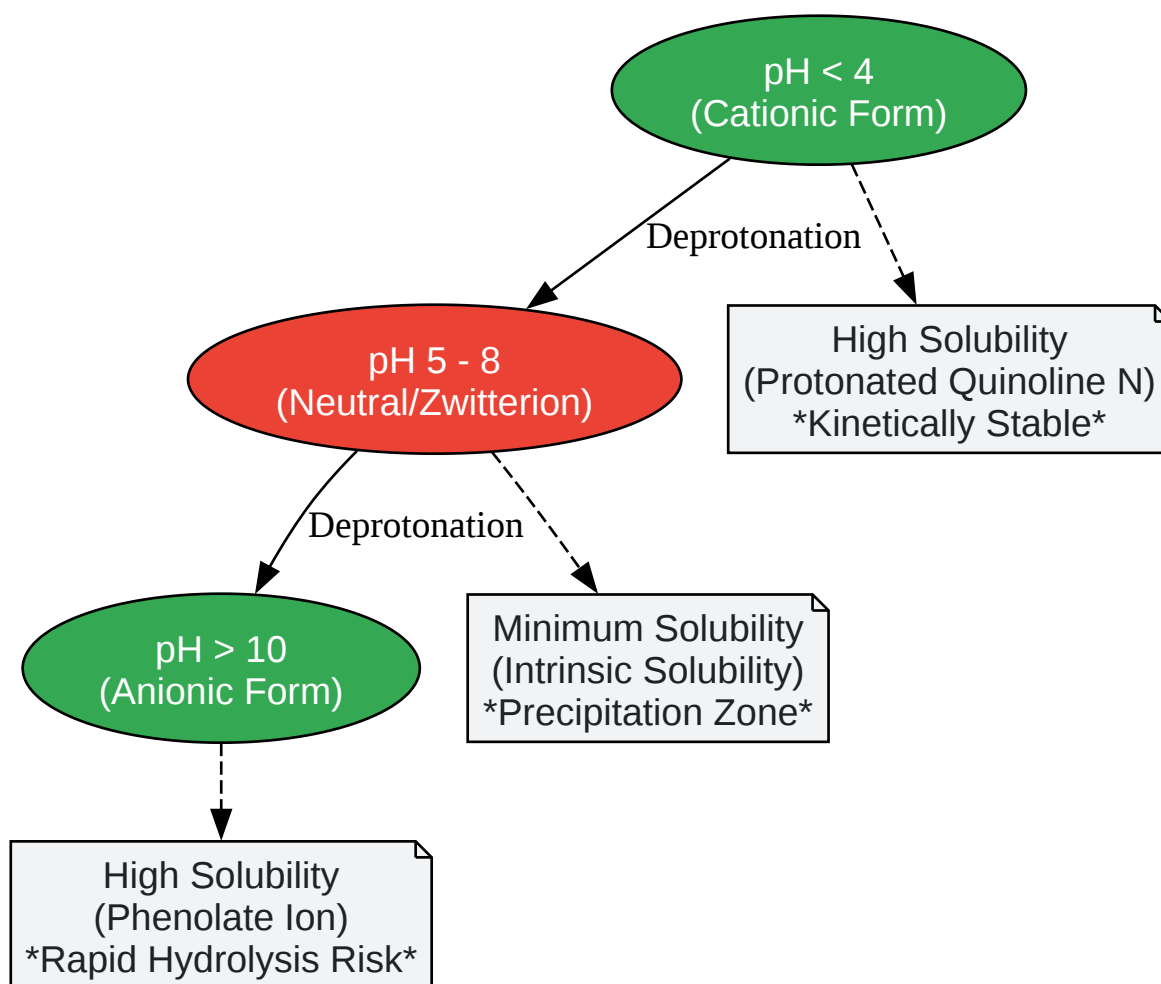


Figure 2: pH-Solubility-Stability Relationship

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- pH < 4: The quinoline nitrogen is protonated (). Solubility increases significantly. The positive charge also inductively deactivates the chloromethyl group, slightly retarding hydrolysis (kinetic stability).
- pH 5–8: The molecule exists largely as the neutral free base or zwitterion. Solubility is at its nadir (Intrinsic Solubility,).
- pH > 10: The phenolic hydroxyl deprotonates (

). Solubility increases, but the electron-rich phenolate pushes electron density into the ring, accelerating the expulsion of the chloride leaving group. Hydrolysis is fastest here.

Storage and Handling Recommendations

To maintain the integrity of the solubility profile for future experiments:

- Storage: Store at -20°C under Argon/Nitrogen atmosphere.
- Container: Amber glass (protect from light-induced radical degradation).
- Solution Stability:
 - DMSO Stock: Stable for ~1 week at 4°C.
 - Aqueous Solution: Prepare fresh immediately before use.

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